2,4-Dichloro-6-iodopyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-6-iodopyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2IN2/c5-2-1-3(7)9-4(6)8-2/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAKSFIAMFFQAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1I)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Mechanistic Investigations of 2,4 Dichloro 6 Iodopyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a fundamental reaction for the modification of halogenated pyrimidines. The regiochemical outcome of these reactions is highly sensitive to the electronic and steric properties of both the pyrimidine (B1678525) substrate and the incoming nucleophile.
Regioselectivity in SNAr Reactions of Dichloropyrimidines
The substitution pattern of dichloropyrimidines plays a critical role in directing the course of SNAr reactions. Generally, in 2,4-dichloropyrimidines, the C-4 position is more susceptible to nucleophilic attack than the C-2 position. stackexchange.com However, this selectivity can be altered or even reversed by the presence of other substituents on the ring. wuxibiology.comwuxiapptec.com
The regioselectivity of SNAr reactions on dichloropyrimidines is influenced by a combination of electronic and steric factors. The presence of electron-donating or electron-withdrawing groups at the C-5 or C-6 positions can significantly impact the reactivity of the C-2 and C-4 positions. wuxibiology.comwuxiapptec.com For instance, an electron-donating group at C-6 can steer the nucleophilic attack to the C-2 position. wuxibiology.comwuxiapptec.com
The nature of the halogen atoms themselves also dictates reactivity. In molecules containing different halogens, such as 2,4,5-trichloropyrimidine, the order of reactivity in SNAr reactions is typically 4-Cl > 2-Cl >> 5-Cl. guidechem.com This hierarchy can be altered by replacing the chlorine at the 5-position with bromine or iodine, which then become more reactive in certain palladium-catalyzed reactions. guidechem.com
The reaction conditions and the nature of the nucleophile are also crucial. For example, in the amination of 5-substituted-2,4-dichloropyrimidines, reactions with tertiary amine nucleophiles show a strong preference for the C-2 position, a reversal of the typical C-4 selectivity observed with other amines. nih.govresearchgate.net
Table 1: Regioselectivity in SNAr Reactions of Substituted Dichloropyrimidines
| Pyrimidine Derivative | Nucleophile | Major Product | Reference |
| 2,4-Dichloropyrimidine (B19661) | General Nucleophiles | C-4 Substitution | stackexchange.com |
| 2,4-Dichloro-6-(electron-donating group)pyrimidine | General Nucleophiles | C-2 Substitution | wuxibiology.comwuxiapptec.com |
| 2,4-Dichloro-5-(electron-withdrawing group)pyrimidine | General Amines | C-4 Substitution | nih.govresearchgate.net |
| 2,4-Dichloro-5-(electron-withdrawing group)pyrimidine | Tertiary Amines | C-2 Substitution | nih.govresearchgate.net |
| 2-MeSO2-4-chloropyrimidine | Amines | C-4 Substitution | wuxiapptec.comwuxiapptec.com |
| 2-MeSO2-4-chloropyrimidine | Alkoxides, Formamide Anions | C-2 Substitution | wuxiapptec.comwuxiapptec.com |
Quantum mechanics (QM) calculations have proven to be a valuable tool for understanding and predicting the regioselectivity of SNAr reactions on dichloropyrimidines. wuxibiology.comwuxiapptec.com Frontier molecular orbital (FMO) theory, specifically the analysis of the Lowest Unoccupied Molecular Orbital (LUMO), is often employed to predict the site of nucleophilic attack. stackexchange.com
For 2,4-dichloropyrimidine, the LUMO is predominantly located at the C-4 position, which aligns with the observed experimental preference for C-4 substitution. stackexchange.comwuxibiology.comwuxiapptec.com However, when an electron-donating group like a methoxy (OMe) or methylamino (NHMe) group is present at the C-6 position, the LUMO distribution shifts, leading to increased electron density at C-2 and favoring C-2 substitution. wuxibiology.comwuxiapptec.com
In cases where the energy gap between the LUMO and the next lowest unoccupied molecular orbital (LUMO+1) is small (e.g., ≤ 0.25 eV), both orbitals may need to be considered to accurately predict the reaction outcome. wuxiapptec.com Furthermore, transition state calculations can provide a more refined understanding of the reaction pathways and the energy barriers associated with attack at different positions, offering a more accurate prediction of the product distribution. wuxiapptec.com For example, in the case of 2,4-dichloro-6-methoxypyrimidine, transition state calculations show that the energy barrier for attack at C-2 is lower than at C-4, consistent with the experimental observation of C-2 selectivity. wuxiapptec.com
Amination Reactions of 2,4-Dichloro-6-iodopyrimidine
The introduction of amino groups onto the pyrimidine ring is a common strategy in the synthesis of pharmaceutically active compounds. The regioselectivity of amination reactions of this compound is expected to be influenced by the principles discussed above. While specific studies on the amination of this compound are not detailed in the provided search results, general trends for related compounds can be informative.
For instance, the amination of 6-aryl-2,4-dichloropyrimidines with both aliphatic secondary amines and aromatic amines shows a strong preference for substitution at the C-4 position. researchgate.net In contrast, the amination of 2,4-dichloropyrimidines bearing an electron-withdrawing group at the C-5 position typically yields the C-4 substituted product, but this selectivity can be reversed to favor the C-2 position by using tertiary amine nucleophiles. nih.govresearchgate.net The reaction of 2,4-dichloro-5-nitropyrimidine with diethylamine primarily gives the C-4 substituted product, while the reaction with triethylamine leads to the C-2 substituted product. researchgate.net
Alkoxylation and Thiolation Reactions
Alkoxylation and thiolation reactions are also important functionalization methods for halopyrimidines. The regioselectivity of these reactions is similarly governed by the electronic and steric environment of the pyrimidine ring. For example, the SNAr reaction of 2-MeSO2-4-chloropyrimidine with alkoxides occurs exclusively at the C-2 position, even at very low temperatures (-78°C). wuxiapptec.comwuxiapptec.com This high C-2 selectivity is attributed to the formation of a hydrogen bond complex between the alkoxide and the acidic proton of the methylsulfonyl group, which directs the nucleophile to the C-2 position. wuxiapptec.com
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Negishi, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi-res.comthermofisher.commdpi.com These reactions are widely used in the synthesis of complex organic molecules.
For dihalogenated N-heteroarenes, the halide adjacent to the nitrogen atom is typically more reactive in palladium-catalyzed cross-coupling reactions. nih.gov However, the use of sterically hindered N-heterocyclic carbene (NHC) ligands can reverse this selectivity, promoting coupling at the C-4 position of 2,4-dichloropyridines. nih.gov The choice of catalyst and reaction conditions can therefore be used to control the site of cross-coupling.
In the context of this compound, the iodine at the C-6 position is expected to be the most reactive site in palladium-catalyzed cross-coupling reactions due to the weaker C-I bond compared to the C-Cl bonds. This is consistent with the general reactivity trend of halogens in these reactions (I > Br > Cl). For related compounds like 2,4,5-trichloropyrimidine, when the 5-Cl is replaced by 5-I, the reactivity order in palladium-catalyzed reactions becomes 5-I > 4-Cl > 2-Cl. guidechem.com
Table 2: General Reactivity Trends in Transition Metal-Catalyzed Cross-Coupling of Halopyrimidines
| Reaction Type | General Halogen Reactivity | Factors Influencing Site-Selectivity |
| Suzuki-Miyaura | I > Br > Cl | Ligand sterics, electronic effects of substituents |
| Sonogashira | I > Br > Cl | Catalyst system, reaction temperature |
| Heck | I > Br > Cl | Nature of the olefin, base, and solvent |
| Negishi | I > Br > Cl | Organozinc reagent, catalyst |
Suzuki-Miyaura Coupling Reactions of this compound
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. In the context of this compound, this reaction offers a versatile platform for the stepwise and selective introduction of aryl and heteroaryl substituents, leveraging the differential reactivity of the three halogen atoms.
Selective Arylation at Different Halogen Positions
The reactivity of halogens in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling, generally follows the trend I > Br > OTf > Cl. nih.gov Concurrently, the reactivity of the positions on the pyrimidine ring is typically C4/C6 > C2 > C5. mdpi.com For this compound, this dual influence dictates a predictable and highly selective arylation pathway.
The carbon-iodine bond at the C6 position is significantly more susceptible to oxidative addition to the palladium(0) catalyst than the carbon-chlorine bonds at the C2 and C4 positions. This allows for a highly regioselective mono-arylation at the C6 position under mild reaction conditions. By carefully controlling the stoichiometry of the boronic acid reagent and the reaction temperature, it is possible to exclusively form 6-aryl-2,4-dichloropyrimidine.
Following the initial coupling at the C6 position, the remaining chloro substituents can be sequentially functionalized. The chlorine atom at the C4 position is generally more reactive than the one at the C2 position. mdpi.com This allows for a second Suzuki-Miyaura coupling to be performed selectively at the C4 position by employing more forcing reaction conditions, such as higher temperatures or more active catalyst systems. Finally, the least reactive chlorine at the C2 position can be substituted under even more vigorous conditions, enabling the synthesis of fully arylated pyrimidines.
A representative example of this selectivity is observed in the coupling of 2,4,6-trichloropyrimidine with phenylboronic acid, where the reaction proceeds preferentially at the C4/C6 positions. mdpi.com While this example does not involve an iodo-substituent, it underscores the inherent reactivity differences of the pyrimidine core positions.
Table 1: Selective Suzuki-Miyaura Coupling of Halogenated Pyrimidines
| Substrate | Coupling Partner | Catalyst/Conditions | Major Product | Reference |
|---|---|---|---|---|
| 2,4,6-Trichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O | 4-Aryl-2,6-dichloropyrimidine | mdpi.com |
One-Pot Double Coupling Strategies
Building upon the principles of regioselective coupling, one-pot double Suzuki-Miyaura coupling strategies have been developed for dihalopyrimidines, and these can be extrapolated to this compound. libretexts.org Such strategies enhance synthetic efficiency by avoiding the isolation and purification of intermediate products. libretexts.org
In a typical one-pot sequential coupling, the first reaction is carried out at a lower temperature to ensure the selective reaction of the most reactive halogen. For this compound, this would be the C6-iodo position. After the complete consumption of the starting material, a second boronic acid and potentially a fresh batch of catalyst and base are added to the reaction mixture. The temperature is then elevated to facilitate the coupling at the next most reactive site, typically the C4-chloro position.
An effective one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine has been successfully demonstrated. libretexts.org In this procedure, the first coupling at the more reactive C4 position is achieved at a lower temperature, followed by the addition of a second boronic acid and an increase in temperature to effect the second coupling at the C2 position. libretexts.org The choice of solvent has been shown to be critical, with alcoholic solvent mixtures providing greater reactivity at lower temperatures compared to polar aprotic solvents. libretexts.org This methodology can be readily adapted for this compound to achieve a one-pot, two-step synthesis of 4,6-diaryl-2-chloropyrimidines.
Table 2: One-Pot Double Suzuki Coupling of 2,4-Dichloropyrimidine
| Step | Reagent 1 | Conditions 1 | Reagent 2 | Conditions 2 | Product | Reference |
|---|
Sonogashira Coupling Reactions
The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the synthesis of substituted alkynes. wikipedia.org For a substrate like this compound, this reaction allows for the selective introduction of alkynyl moieties, again governed by the differential reactivity of the halogen substituents.
Alkynylation of Iodo- and Chloropyrimidine Sites
The reactivity of aryl halides in the Sonogashira coupling follows the same trend as in the Suzuki-Miyaura coupling: I > Br > Cl. libretexts.org Therefore, in this compound, the C6-iodo position is the most reactive site for alkynylation. Under mild conditions, using a palladium catalyst and a copper(I) co-catalyst, a terminal alkyne will selectively couple at the C6 position, leaving the two chloro groups untouched. This provides a straightforward route to 6-alkynyl-2,4-dichloropyrimidines.
While direct experimental data for the Sonogashira coupling of this compound is not extensively reported, the principles of regioselectivity can be inferred from studies on similar polyhalogenated heterocycles. For instance, in the case of 2-bromo-4-iodo-quinoline, Sonogashira coupling occurs exclusively at the more reactive iodo-substituted position. libretexts.org
Furthermore, catalyst control can play a significant role in directing the regioselectivity of Sonogashira couplings in polyhalogenated systems. For example, in the coupling of 9-substituted-6-chloro-2,8-diiodopurines, the choice of palladium catalyst and ligand can switch the preferred site of alkynylation between the C2 and C8 positions. This suggests that with careful selection of reaction conditions, it may be possible to modulate the selectivity of the Sonogashira coupling of this compound, although the inherent reactivity of the C-I bond makes it the most probable site of initial reaction.
Subsequent alkynylation at the C4 and C2 chloro positions would require progressively harsher reaction conditions. The successful Sonogashira coupling of less reactive aryl chlorides is often challenging but can be achieved with more active catalyst systems, higher temperatures, and carefully chosen ligands.
Heck and Stille Coupling Reactions
The Heck and Stille reactions are also prominent palladium-catalyzed cross-coupling methods for C-C bond formation. wikipedia.orgwikipedia.org While specific applications of these reactions to this compound are not widely documented, their reactivity profiles can be predicted based on established mechanistic principles.
In the Heck reaction , which couples an aryl or vinyl halide with an alkene, the reactivity of the halide follows the established order of I > Br > Cl. wikipedia.org Thus, for this compound, the initial reaction is expected to occur selectively at the C6-iodo position. This would lead to the formation of a 6-alkenyl-2,4-dichloropyrimidine. Subsequent Heck couplings at the chloro positions would necessitate more forcing conditions.
The Stille reaction involves the coupling of an organotin compound with an organic halide. wikipedia.org The reactivity of the halide in the Stille reaction also follows the I > Br > Cl trend. wikipedia.org Therefore, a selective Stille coupling at the C6 position of this compound is anticipated. Following this initial coupling, further Stille reactions at the C4 and C2 positions could be achieved under progressively more vigorous conditions, similar to the Suzuki-Miyaura and Sonogashira couplings. The reactivity of different positions on the pyrimidine ring in Stille couplings of polychlorinated pyrimidines has been shown to follow the order C4 > C2 > C5, which would govern the subsequent functionalization of the dichlorinated intermediate. mdpi.com
Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides. wikipedia.org This reaction is highly valuable for the synthesis of arylamines and N-heterocycles.
For this compound, the differential reactivity of the three halogen atoms allows for selective amination. The general reactivity trend for aryl halides in Buchwald-Hartwig amination is typically I > Br > Cl, although aryl iodides can sometimes be challenging substrates due to the potential for catalyst inhibition by the iodide anion. wuxiapptec.com Nevertheless, under appropriate conditions, a selective amination at the C6-iodo position is expected to be the most facile transformation.
Following the initial amination at C6, the remaining chloro substituents can be targeted. A highly regioselective palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidines has been reported, with a strong preference for the formation of the C4-aminated product. acs.org This provides a strong precedent for the selective amination of the C4-chloro position in the 6-amino-2,4-dichloropyrimidine intermediate that would be formed from the initial reaction. The amination of the C2-chloro position would then require more forcing conditions. This stepwise approach allows for the controlled introduction of different amino groups at the C6, C4, and C2 positions, leading to a wide range of functionalized pyrimidine derivatives.
Table 3: Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine
| Amine | Base | Catalyst | Major Product Isomer | Reference |
|---|---|---|---|---|
| Aliphatic Secondary Amines | LiHMDS | Pd(0) | C4-amino | acs.org |
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 6-Aryl-2,4-dichloropyrimidine |
| 4-Aryl-2,6-dichloropyrimidine |
| 4-Aryl-2-chloropyrimidine |
| 2,4-Diarylpyrimidine |
| 6-Alkynyl-2,4-dichloropyrimidine |
| 2-Bromo-4-iodo-quinoline |
| 9-Substituted-6-chloro-2,8-diiodopurine |
| 6-Alkenyl-2,4-dichloropyrimidine |
| 6-Amino-2,4-dichloropyrimidine |
Negishi Coupling Reactions
The Negishi coupling, a palladium-catalyzed reaction between an organozinc reagent and an organic halide, is a powerful tool for forming carbon-carbon bonds. organic-chemistry.org While specific literature examples detailing the Negishi coupling of this compound are not prevalent, the reaction's regioselectivity can be reliably predicted based on the general principles of palladium-catalyzed cross-coupling reactions on polyhalogenated systems.
The reaction is expected to proceed with high selectivity at the C-6 position. This is due to the significantly lower bond dissociation energy of the C-I bond compared to the C-Cl bonds, which facilitates preferential oxidative addition of the palladium(0) catalyst at the C-6 position. This initial step is the selectivity-determining event in the catalytic cycle. Following oxidative addition, transmetalation with the organozinc reagent and subsequent reductive elimination would yield the 6-substituted-2,4-dichloropyrimidine, leaving the two chlorine atoms available for further transformations.
While a specific Negishi coupling example is unavailable, other cross-coupling reactions on similar substrates illustrate this principle. For instance, the Sonogashira coupling of 2-amino-4,6-dichloropyrimidine proceeds selectively, demonstrating the controlled functionalization possible on such scaffolds. researchgate.net The conditions for such a selective coupling on this compound would typically involve a palladium catalyst and an appropriate organozinc reagent in an anhydrous, anaerobic environment.
Table 1: Representative Conditions for a Predicted Selective Cross-Coupling at C-6 This table is illustrative of typical conditions for selective cross-coupling at a C-I bond in the presence of C-Cl bonds, based on related reactions.
| Parameter | Condition |
|---|---|
| Substrate | This compound |
| Coupling Partner | R-ZnX (e.g., Aryl-, Alkyl-, or Alkenylzinc halide) |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine (B1218219) ligand |
| Solvent | Anhydrous THF or Dioxane |
| Temperature | Room Temperature to 80 °C |
| Expected Product | 6-R-2,4-Dichloropyrimidine |
Mechanistic Aspects of Cross-Coupling in Polyhalogenated Pyrimidines
The mechanism for palladium-catalyzed cross-coupling reactions like the Negishi, Suzuki, or Stille reactions follows a well-established catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org The regioselectivity in polyhalogenated pyrimidines is determined almost exclusively during the initial oxidative addition step. beilstein-journals.org
For a substrate like this compound, the palladium(0) catalyst will preferentially interact with the most reactive carbon-halogen bond. The reactivity order for halogens in oxidative addition is I > Br > OTf > Cl. wikipedia.org Therefore, the oxidative addition of palladium into the C-I bond at the C-6 position is significantly faster than its addition to the C-Cl bonds at the C-2 or C-4 positions.
Once the C-Pd-I intermediate is formed, the cycle proceeds with transmetalation, where the organic group from the organometallic partner (e.g., organozinc in Negishi coupling) displaces the iodide on the palladium center. The final step is reductive elimination, where the two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
In cases where the halogens are identical, such as in 2,4-dichloropyrimidine, the regioselectivity is more nuanced. The established general order of reactivity for cross-coupling is C4 > C2 > C5. mdpi.com This preference is attributed to the favored oxidative addition of palladium into the C4-chlorine bond. mdpi.com However, this selectivity can sometimes be altered by the choice of ligands on the palladium catalyst or by steric hindrance from adjacent substituents. nih.gov For this compound, the overwhelming reactivity difference between iodine and chlorine dictates that the first coupling will occur at C-6.
Halogen Exchange Reactions and Their Regiocontrol
Halogen exchange reactions, such as the Finkelstein reaction, provide a method for converting one halogen for another on a molecule. wikipedia.org In alkyl halides, this is a standard Sₙ2 process. However, for aryl halides, the reaction is more challenging and typically requires metal catalysis, often with copper(I) or nickel(I) complexes, in what is known as the "aromatic Finkelstein reaction". wikipedia.orgnih.gov
Applying this to this compound presents a question of regiocontrol. The reaction could potentially proceed via two pathways: exchange of the iodine or exchange of the chlorines. Based on bond strengths and reactivity, the C-I bond is weaker and more susceptible to cleavage. Therefore, it is plausible that a catalyzed halogen exchange, for example with CuCl or CuBr, could selectively replace the iodine at the C-6 position. Conversely, converting the C-Cl bonds to C-F bonds using a fluoride source like KF would require harsh conditions, but such transformations are known for activated aromatic systems. wikipedia.org
The mechanism for a catalyzed aromatic halogen exchange typically involves an oxidative addition of the metal catalyst (e.g., Cu(I)) to the C-X bond, followed by halide exchange on the metal center, and subsequent reductive elimination. nih.gov Precise control over such a reaction on this compound would be critical to avoid mixtures of products, and specific literature precedent for this substrate is scarce.
Other Significant Reaction Pathways
Beyond cross-coupling, the reactivity of this compound is characterized by pathways typical for electron-deficient, polyhalogenated aromatic systems.
Nucleophilic Aromatic Substitution (SₙAr)
Due to the electron-withdrawing nature of the two ring nitrogen atoms and the three halogen substituents, the pyrimidine ring is highly activated towards nucleophilic aromatic substitution (SₙAr). researchgate.net This is a far more significant pathway than electrophilic aromatic substitution, which is disfavored on such an electron-poor ring. In SₙAr, a nucleophile attacks one of the carbon atoms bearing a halogen, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the halide leaving group to restore aromaticity. stackexchange.com
For polyhalogenated pyrimidines, the positions are not equally reactive. The general order of reactivity for SₙAr on a 2,4,6-trihalopyrimidine core is C-4 > C-2 > C-6. wuxiapptec.comstackexchange.com This selectivity is governed by the ability of the ring nitrogens to stabilize the negative charge in the Meisenheimer intermediate. Attack at the C-4 and C-2 positions allows the negative charge to be delocalized onto the electronegative nitrogen atoms, which is a stabilizing factor. stackexchange.com The C-4 position is generally the most reactive. wuxiapptec.comstackexchange.com Therefore, in a reaction of this compound with one equivalent of a nucleophile (e.g., an amine or an alkoxide), substitution is expected to occur preferentially at the C-4 chloro substituent. The C-I bond is typically a poorer leaving group than C-Cl in SₙAr reactions.
Lithiation
Direct deprotonation (lithiation) or metal-halogen exchange are other viable pathways for functionalization. The only available proton on the this compound ring is at the C-5 position. Directed ortho-lithiation is a common strategy for functionalizing heterocycles, where a substituent directs a strong base like lithium diisopropylamide (LDA) to deprotonate an adjacent position. researchgate.net In this case, the C-5 proton is flanked by two chloro groups, which would facilitate deprotonation, leading to a 5-lithio-2,4-dichloro-6-iodopyrimidine intermediate. This intermediate could then be trapped with various electrophiles.
Alternatively, treatment with an alkyllithium reagent (like n-BuLi or t-BuLi) at low temperatures could induce a metal-halogen exchange. This exchange typically occurs at the most reactive carbon-halogen bond, which is the C-I bond. researchgate.net This would generate a 6-lithio-2,4-dichloropyrimidine species, providing a complementary route to the C-6 substituted products accessible via cross-coupling reactions.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is not considered a significant or viable reaction pathway for this compound. The pyrimidine ring is inherently electron-deficient, a characteristic that is strongly amplified by the inductive electron-withdrawing effects of three halogen atoms. This severe deactivation of the ring makes it a very poor nucleophile, unable to react with all but the most potent electrophiles, and even then, reactions are unlikely to be efficient or selective.
Strategic Derivatization and Advanced Functionalization of 2,4 Dichloro 6 Iodopyrimidine
Stepwise Functionalization for Multi-substituted Pyrimidines
The differential reactivity of the iodine and chlorine substituents on the pyrimidine (B1678525) ring is the cornerstone of its stepwise functionalization. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-chlorine bonds. This reactivity difference allows for selective substitution at the C6 position, leaving the C2 and C4 chloro groups intact for subsequent modifications.
A common and effective strategy involves an initial Sonogashira or Suzuki cross-coupling reaction to introduce a substituent at the C6 position. The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, can be selectively performed at the C6-iodine position under mild conditions. Similarly, the Suzuki coupling, which couples an organoboron compound with a halide, also shows high selectivity for the C6 position.
Following the initial functionalization at C6, the two chlorine atoms at the C2 and C4 positions can be sequentially or simultaneously substituted. Nucleophilic aromatic substitution (SNAr) reactions are commonly employed for this purpose. The C4 position is generally more susceptible to nucleophilic attack than the C2 position, allowing for regioselective introduction of amines, alcohols, or thiols. By carefully controlling the reaction conditions, such as temperature and the nature of the nucleophile, it is possible to achieve selective monosubstitution at C4, followed by substitution at C2. This stepwise approach provides a powerful tool for the synthesis of trisubstituted pyrimidines with distinct functionalities at each position.
Table 1: Stepwise Functionalization Strategy for 2,4-Dichloro-6-iodopyrimidine
| Step | Reaction Type | Position(s) Functionalized | Reagents and Conditions | Resulting Intermediate/Product |
| 1 | Palladium-catalyzed cross-coupling (e.g., Sonogashira, Suzuki) | C6 | R-B(OH)2 or R-C≡CH, Pd catalyst, base | 2,4-dichloro-6-substituted-pyrimidine |
| 2 | Nucleophilic Aromatic Substitution (SNAr) | C4 | Nucleophile (e.g., R-NH2, R-OH), mild conditions | 2-chloro-4,6-disubstituted-pyrimidine |
| 3 | Nucleophilic Aromatic Substitution (SNAr) | C2 | Second Nucleophile (e.g., R'-NH2), harsher conditions | 2,4,6-trisubstituted-pyrimidine |
Chemo- and Regioselective Transformations of Halogens
The distinct electronic and steric environments of the three halogen atoms in this compound allow for a high degree of chemo- and regioselectivity in their transformations. The order of reactivity in palladium-catalyzed cross-coupling reactions is generally I > Br > Cl, a principle that is well-exploited in the functionalization of this scaffold.
Palladium-Catalyzed Cross-Coupling Reactions: As mentioned, Sonogashira and Suzuki reactions can be performed with high selectivity at the C6-iodo position. By carefully selecting the catalyst and reaction conditions, it is possible to avoid any significant reaction at the C2 and C4 chloro positions. This chemoselectivity is crucial for the stepwise assembly of complex molecules.
Nucleophilic Aromatic Substitution (SNAr): The regioselectivity of SNAr reactions on the remaining dichloropyrimidine core is governed by the electronic properties of the pyrimidine ring. The C4 position is more electron-deficient and thus more activated towards nucleophilic attack than the C2 position. This inherent electronic preference allows for the selective introduction of a nucleophile at the C4 position under relatively mild conditions. Subsequent substitution at the C2 position typically requires more forcing conditions, such as higher temperatures or stronger bases. This difference in reactivity enables the synthesis of unsymmetrically 2,4-disubstituted pyrimidines.
Furthermore, the nature of the substituent introduced at the C6 position can influence the regioselectivity of subsequent SNAr reactions. Electron-donating groups at C6 can sometimes direct nucleophilic attack to the C2 position.
Construction of Fused Pyrimidine Systems
This compound serves as a valuable precursor for the synthesis of various fused pyrimidine systems, which are prevalent scaffolds in medicinal chemistry. The general strategy involves the introduction of a bifunctional nucleophile that can react with two of the halogenated positions on the pyrimidine ring, leading to the formation of a new heterocyclic ring.
Synthesis of Thieno[2,3-d]pyrimidines: One common approach to synthesize thieno[2,3-d]pyrimidines involves the reaction of a functionalized pyrimidine with a sulfur-containing reagent. For instance, a 2,4-dichloro-6-substituted pyrimidine can be reacted with a mercaptoacetate (B1236969) derivative, followed by intramolecular cyclization to form the thiophene (B33073) ring fused to the pyrimidine core. The initial substitution can be directed to one of the chloro groups, followed by the cyclization reaction.
Synthesis of Pyrido[2,3-d]pyrimidines: The construction of the pyrido[2,3-d]pyrimidine (B1209978) scaffold can be achieved by reacting a suitably functionalized pyrimidine with a reagent that can form the pyridine (B92270) ring. This often involves a multi-step sequence, starting with the introduction of an amino group and a carbon-based side chain onto the pyrimidine ring, which then undergo an intramolecular cyclization to form the fused pyridone ring.
The stepwise functionalization capability of this compound allows for the pre-installation of desired substituents before the cyclization step, providing access to a wide range of decorated fused pyrimidine systems.
Synthesis of Complex Molecular Architectures Using this compound as a Synthon
The ability to selectively and sequentially introduce a variety of functional groups makes this compound a powerful building block for the synthesis of complex molecular architectures, particularly in the field of medicinal chemistry.
Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors, which are a class of drugs that target protein kinases involved in cell signaling pathways. The 2,4-diaminopyrimidine (B92962) scaffold, in particular, is a well-established pharmacophore that can be readily accessed from 2,4-dichloropyrimidine (B19661) derivatives. By utilizing this compound, medicinal chemists can first introduce a diversity element at the C6 position via cross-coupling reactions and then install the crucial amino groups at the C2 and C4 positions. This modular approach allows for the rapid generation of libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies. For example, derivatives of 2,4-dichloro-6-methylpyrimidine (B20014) have been synthesized and evaluated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR).
Table 2: Examples of Complex Molecular Architectures Derived from Dichloropyrimidines
| Compound Class | Synthetic Strategy | Key Intermediate | Therapeutic Target (Example) |
| 2,4-Diaminopyrimidine-based Kinase Inhibitors | Sequential amination of a 6-substituted-2,4-dichloropyrimidine | 6-Aryl-2,4-dichloropyrimidine | Epidermal Growth Factor Receptor (EGFR) |
| Fused Heterocyclic Systems | Introduction of a bifunctional nucleophile followed by intramolecular cyclization | 2,4-Dichloro-6-substituted-pyrimidine | Various enzymes and receptors |
The strategic use of this compound as a synthon allows for the efficient and controlled assembly of complex molecules with tailored properties. The predictable reactivity of its halogenated positions, combined with the vast toolbox of modern organic chemistry reactions, ensures its continued importance in the synthesis of novel compounds with potential applications in various fields, most notably in the discovery of new therapeutic agents.
Applications of 2,4 Dichloro 6 Iodopyrimidine As a Key Synthetic Intermediate
Precursor in Medicinal Chemistry for Heterocyclic Frameworks
The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. 2,4-Dichloro-6-iodopyrimidine is an exemplary starting material for constructing diverse pyrimidine-based frameworks due to the differential reactivity of its three halogen substituents. The chlorine and iodine atoms can be selectively targeted by different reaction types, allowing for the stepwise and regioselective introduction of various functional groups.
The synthesis of complex pyrimidine-core compounds from this compound relies on the distinct chemical behavior of the chloro and iodo groups. The chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) reactions, while the iodine atom is an excellent participant in palladium-catalyzed cross-coupling reactions. wuxiapptec.comresearchgate.net
Generally, in 2,4-dichloropyrimidine (B19661) systems, the chlorine at the C4 position is more reactive and is preferentially substituted first in both SNAr and Suzuki cross-coupling reactions. wuxiapptec.commdpi.com The iodine atom at the C6 position is significantly more reactive than the chlorine atoms in palladium-catalyzed reactions, such as Suzuki-Miyaura or Sonogashira couplings. This predictable hierarchy of reactivity enables chemists to perform sequential functionalization. For instance, a nucleophile can be introduced at the C4 position, followed by a different group at the C6 position via a Suzuki coupling, and finally, the C2 chlorine can be substituted under more forcing conditions. This strategic approach allows for the efficient assembly of tri-substituted pyrimidines with high structural diversity.
| Position | Halogen | Primary Reaction Type | Relative Reactivity |
|---|---|---|---|
| C4 | Chlorine | Nucleophilic Aromatic Substitution (SNAr), Suzuki Coupling | High (Typically reacts first among chloro groups) wuxiapptec.commdpi.com |
| C6 | Iodine | Suzuki, Sonogashira, Heck Cross-Coupling | Very High (More reactive than chlorine in Pd-coupling) researchgate.net |
| C2 | Chlorine | Nucleophilic Aromatic Substitution (SNAr) | Moderate (Less reactive than C4-Cl) wuxiapptec.com |
In drug discovery, generating a library of related compounds around a "lead" structure is essential for optimizing potency and selectivity. preprints.orgtechnologynetworks.com this compound is an ideal intermediate for this process. The 2,4-dichloropyrimidine core is a key feature in various kinase inhibitors.
For example, derivatives of 2,4-dichloro-6-methylpyrimidine (B20014) have been designed and synthesized as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), which is a target in the treatment of non-small cell lung cancer. nih.gov In these syntheses, the chlorine atoms are displaced by various amine-containing moieties to build the final inhibitor. By using this compound instead of the methyl analogue, medicinal chemists can further expand the chemical space. The highly reactive iodine at the C6 position can be replaced with a wide array of aryl or alkyl groups via cross-coupling reactions, allowing for a detailed exploration of the structure-activity relationship (SAR) to identify more effective and safer drug candidates. nih.govresearchgate.net
Role in Agrochemical Synthesis
The development of new herbicides and fungicides is critical for modern agriculture. Halogenated pyrimidines are important intermediates in the agrochemical industry, and this compound offers a versatile platform for creating novel active ingredients. googleapis.comgoogle.com
A prominent class of herbicides, the aryloxyphenoxypropionates (APPs), function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses. researchgate.net The synthesis of novel APP herbicides has been accomplished using substituted dichloropyrimidine cores. researchgate.net In these synthetic routes, a key step involves the nucleophilic substitution of a chlorine atom on the pyrimidine ring by a hydroxyphenoxypropionate derivative. This compound can serve as a precursor in similar pathways, where reaction at the C4-Cl position would yield a pyrimidinyloxyphenoxypropionate intermediate. The remaining chloro and iodo groups offer opportunities for further modification to fine-tune the herbicidal activity and crop selectivity.
The pyrimidine ring is a core component of several classes of fungicides. The ability to introduce three different substituents onto the pyrimidine ring using this compound makes it a valuable precursor for creating libraries of novel compounds for fungicidal screening. By systematically varying the groups at the C2, C4, and C6 positions, chemists can generate a wide range of molecular shapes and electronic properties, increasing the probability of discovering new compounds with potent fungicidal activity and novel modes of action.
| Intermediate Core | Target Compound Class | Application Area | Relevant Synthetic Reactions |
|---|---|---|---|
| 2,4-Dichloropyrimidine | EGFR Kinase Inhibitors | Medicinal Chemistry (Oncology) nih.gov | Nucleophilic Aromatic Substitution |
| 2,4-Dichloropyrimidine | Aryloxyphenoxypropionate (APP) Analogues | Agrochemicals (Herbicides) researchgate.net | Nucleophilic Aromatic Substitution |
| 2,4,6-Trihalogenopyrimidine | Substituted Pyrimidines | Medicinal & Agrochemical Discovery googleapis.comacademie-sciences.fr | Sequential Suzuki Coupling, SNAr |
| This compound | Extended π-Conjugated Systems | Material Science | Iterative Cross-Coupling (Suzuki, Sonogashira) |
Utilization in Material Science for Functional Molecules
In material science, there is a continuous search for new organic molecules with specific electronic and photophysical properties for use in devices like organic light-emitting diodes (OLEDs) and organic semiconductors. Poly-halogenated aromatic and heteroaromatic compounds are key building blocks for these materials.
This compound is a suitable precursor for the synthesis of functional molecules due to its three distinct reactive handles. These sites can be used in iterative cross-coupling reactions (e.g., Suzuki or Sonogashira) to build up larger, well-defined oligomeric or polymeric structures. The electron-deficient nature of the pyrimidine ring, combined with the electronic properties of the substituents introduced, can be used to engineer the energy levels (HOMO/LUMO) of the final material. This allows for the rational design of functional molecules with tailored properties for specific applications in organic electronics.
Precursors to Organic Electronic Materials
The electron-deficient nature of the pyrimidine ring makes it an excellent component for n-type organic semiconductor materials. alfa-chemistry.com These materials are crucial for a variety of organic electronic devices, including organic light-emitting diodes (OLEDs), organic thin-film transistors (OFETs), and organic photovoltaics. alfa-chemistry.comspiedigitallibrary.org The incorporation of pyrimidine derivatives can enhance electron injection and transport, improve device efficiency, and increase stability. spiedigitallibrary.orgnbinno.com
The structure of this compound is ideally suited for the construction of π-conjugated systems, which are fundamental to organic electronics. The distinct reactivity of the halogens enables a programmed, step-wise synthesis. For instance, a Suzuki-Miyaura coupling reaction can be performed selectively at the C-6 position, leveraging the higher reactivity of the iodo group. This initial reaction attaches a specific functional group (R¹) while leaving the two chloro-substituents at the C-2 and C-4 positions untouched.
This intermediate, 2,4-dichloro-6-(R¹)-pyrimidine, can then undergo a second coupling reaction, such as a double Suzuki coupling, with a different boronic acid (R²-B(OH)₂) to introduce substituents at the remaining two positions. This sequential approach allows for the precise synthesis of complex molecules with a defined architecture, such as a donor-acceptor-donor (D-A-D) structure, which is a common and effective design for many organic electronic materials. mdpi.com For example, pyrimidine-based molecules are used as emitters in thermally activated delayed fluorescence (TADF) materials for highly efficient OLEDs. rsc.orgnih.gov
Table 1: Potential Reactants for Sequential Suzuki Coupling
This table outlines potential reactants for a two-step Suzuki coupling sequence starting with this compound to build complex organic molecules.
| Step | Pyrimidine Reactant | Coupling Partner (Boronic Acid) | Potential Product Functionality |
| 1 (Selective C-I Coupling) | This compound | 4-(Diphenylamino)phenylboronic acid | Introduces a hole-transporting (donor) group. |
| 1 (Selective C-I Coupling) | This compound | Thiophene-2-boronic acid | Introduces a conjugating linker or donor unit. |
| 2 (Double C-Cl Coupling) | 2,4-Dichloro-6-(R¹)-pyrimidine | Phenylboronic acid | Adds simple aryl groups for structural extension. |
| 2 (Double C-Cl Coupling) | 2,4-Dichloro-6-(R¹)-pyrimidine | 4-Methoxyphenylboronic acid | Adds electron-donating groups to tune electronic properties. |
Building Blocks for Polymeric Structures
The synthesis of conjugated polymers relies on the use of multifunctional monomers that can be linked together to form a long, conjugated backbone. rsc.orgrsc.org this compound can function as a key monomer in the creation of novel polymeric structures for materials science applications. The two chlorine atoms provide the necessary handles for polymerization, while the iodine atom offers a site for pre-functionalization to introduce desired side chains.
A common and powerful method for forming the backbone of conjugated polymers is the Sonogashira cross-coupling reaction, which creates rigid carbon-carbon triple bonds between aromatic units. wikipedia.orgorganic-chemistry.org A synthetic strategy could involve an initial selective reaction at the highly reactive C-I bond to attach a solubilizing group, such as a long alkyl or alkoxy chain. This step is crucial for ensuring the resulting polymer is processable and soluble in common organic solvents.
Following the introduction of the side chain, the resulting 2,4-dichloro-pyrimidine derivative can act as a difunctional monomer in a polymerization reaction. For example, a step-growth polymerization via a double Sonogashira coupling with a comonomer containing two terminal alkyne groups, such as 1,4-diethynylbenzene, would yield a rigid-rod conjugated polymer. The pyrimidine units in the polymer backbone would impart specific electronic characteristics, such as improved electron affinity, making these materials candidates for applications in plastic electronics. alfa-chemistry.comnih.gov
Table 2: Potential Comonomers for Polymerization Reactions
This table lists potential comonomers that could be paired with a functionalized 2,4-dichloropyrimidine derivative to synthesize conjugated polymers via different cross-coupling polymerization methods.
| Polymerization Method | Dihalo-pyrimidine Derivative | Comonomer | Resulting Polymer Linkage |
| Sonogashira Polymerization | 2,4-Dichloro-6-(R)-pyrimidine | 1,4-Diethynylbenzene | Aryl-alkyne |
| Sonogashira Polymerization | 2,4-Dichloro-6-(R)-pyrimidine | 2,5-Diethynylthiophene | Aryl-alkyne |
| Suzuki Polymerization | 2,4-Dichloro-6-(R)-pyrimidine | Benzene-1,4-diboronic acid | Aryl-aryl |
| Suzuki Polymerization | 2,4-Dichloro-6-(R)-pyrimidine | Thiophene-2,5-diboronic acid | Aryl-aryl |
Advanced Spectroscopic and Structural Elucidation of 2,4 Dichloro 6 Iodopyrimidine Derivatives
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of a compound. For 2,4-dichloro-6-iodopyrimidine, HRMS would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its elemental composition (C₄HCl₂IN₂). The calculated exact mass for this compound is 273.85615 Da.
Table 3: Molecular Weight and Exact Mass of this compound
| Property | Value |
| Molecular Formula | C₄HCl₂IN₂ |
| Molecular Weight | 274.87 g/mol |
| Exact Mass | 273.85615 Da |
The mass spectrum of this compound would also exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) and iodine (monoisotopic ¹²⁷I). This isotopic signature serves as a valuable confirmation of the presence of these halogen atoms in the molecule. Analysis of the fragmentation patterns in the mass spectrum can further support the proposed structure by identifying the loss of specific neutral fragments, such as chlorine or iodine atoms.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique indispensable for the analysis of volatile and semi-volatile compounds like this compound. It couples the superior separation capabilities of gas chromatography with the highly sensitive and specific detection power of mass spectrometry, making it an ideal method for purity assessment and structural confirmation. mdpi.commdpi.com
In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized. The gaseous analytes are then carried by an inert gas through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of compounds between the mobile and stationary phases, which is influenced by factors like boiling point and polarity. For this compound, a non-polar or medium-polarity column (e.g., one with a 5% phenyl polysiloxane stationary phase) is generally effective.
Following separation in the GC column, the eluted molecules enter the mass spectrometer's ion source, where they are typically ionized by electron impact (EI). This high-energy process generates a positively charged molecular ion (M⁺) and a series of fragment ions. These ions are then separated by a mass analyzer based on their mass-to-charge ratio (m/z).
The mass spectrum of this compound provides definitive structural information. The molecular ion peak is expected at an m/z corresponding to its molecular weight (approximately 274 g/mol for the most abundant isotopes ¹²C₄¹H³⁵Cl₂¹²⁷I¹⁴N₂) nih.gov. A key feature for its identification is the characteristic isotopic pattern caused by the two chlorine atoms. The natural abundance of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio) results in a distinctive cluster of peaks for the molecular ion and any chlorine-containing fragments, which is a hallmark of polychlorinated compounds. The presence of the monoisotopic iodine (¹²⁷I) further simplifies the spectrum. Common fragmentation pathways involve the loss of halogen atoms or cleavage of the pyrimidine (B1678525) ring, providing further structural confirmation.
| Parameter | Expected Value / Observation |
|---|---|
| Molecular Ion (M⁺) m/z | ~274 (with characteristic isotopic pattern for Cl₂) |
| Key Fragmentation Ions (m/z) | [M-Cl]⁺, [M-I]⁺, [M-Cl-I]⁺, fragments from ring cleavage |
| Isotopic Pattern | Distinctive M, M+2, M+4 pattern due to the presence of two chlorine atoms. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of this compound. su.se These two methods are complementary; IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that cause a change in the molecule's polarizability. edinst.comnih.gov
The vibrational spectrum of this compound is characterized by modes originating from the pyrimidine ring and its halogen substituents.
Pyrimidine Ring Vibrations : The aromatic pyrimidine core gives rise to several characteristic bands. C=N and C=C stretching vibrations are typically observed in the 1600-1500 cm⁻¹ region. Ring "breathing" and other deformation modes produce a series of sharp bands in the fingerprint region (below 1500 cm⁻¹), which are unique to the substituted pyrimidine structure.
C-H Vibrations : The single C-H bond on the pyrimidine ring results in a C-H stretching vibration, typically found in the 3100-3000 cm⁻¹ region.
Carbon-Halogen Vibrations : The vibrations of the carbon-halogen bonds are particularly useful for identification. The C-Cl stretching modes are generally found in the 800-600 cm⁻¹ range. The C-I stretch occurs at a lower frequency due to the heavier mass of the iodine atom, typically appearing in the 600-500 cm⁻¹ region. This C-I band is often weak in the IR spectrum but can produce a strong signal in the Raman spectrum.
By analyzing both IR and Raman spectra, a comprehensive vibrational profile of the molecule can be assembled, confirming the presence of the pyrimidine ring and the specific halogen substituents.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Activity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| C=N / C=C Ring Stretch | 1600 - 1500 | IR, Raman |
| Ring Deformation / Breathing | 1500 - 700 | IR, Raman |
| C-Cl Stretch | 800 - 600 | IR, Raman |
| C-I Stretch | 600 - 500 | Raman (strong), IR (weak) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state conformation.
For a molecule like this compound, single-crystal X-ray diffraction analysis would reveal the planarity of the pyrimidine ring and the precise spatial orientation of the chloro and iodo substituents. Analysis of the crystal structure of the closely related compound 2,4-dichloropyrimidine (B19661) shows an almost planar molecule. nih.gov Similar planarity would be expected for the this compound derivative.
The crystallographic data would include the unit cell parameters (the dimensions of the basic repeating unit of the crystal), the space group (describing the symmetry of the crystal), and the exact coordinates of each atom. This information allows for the calculation of intramolecular parameters, such as the C-Cl, C-I, C-N, and C-C bond lengths and the various bond angles within the molecule. Furthermore, the analysis can reveal intermolecular forces, such as halogen bonding or π-π stacking interactions, which govern the packing of molecules in the crystal lattice.
| Parameter | Description |
|---|---|
| Crystal System | The crystal system (e.g., Monoclinic, Orthorhombic) describing the cell geometry. |
| Space Group | The specific symmetry group of the crystal (e.g., P2₁/n). |
| Unit Cell Dimensions | Lattice parameters a, b, c (Å) and angles α, β, γ (°). |
| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-Cl, C-I, C-N). |
| Bond Angles (°) | Angles between adjacent bonds (e.g., Cl-C-N, N-C-C). |
| Intermolecular Interactions | Details on packing forces like halogen bonding or π-stacking. |
UV-Visible Spectroscopy for Electronic Properties
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. msu.edu This technique is used to study the electronic properties of conjugated systems and molecules containing chromophores.
The this compound molecule contains the pyrimidine ring, a π-conjugated system that acts as a chromophore. It is expected to exhibit absorption bands in the UV region corresponding to π → π* and n → π* electronic transitions. utoronto.ca
π → π Transitions: These are typically high-intensity absorptions arising from the excitation of electrons from π bonding orbitals to π antibonding orbitals within the aromatic ring. For the parent pyrimidine, this transition occurs around 243 nm.
n → π Transitions: These lower-intensity absorptions result from the excitation of non-bonding electrons (from the nitrogen lone pairs) into π antibonding orbitals. In pyrimidine, this occurs around 298 nm.
The halogen substituents (Cl and I) act as auxochromes, which can modify the absorption characteristics of the chromophore. Their electron-donating and electron-withdrawing effects can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) and alter the absorption intensity (molar absorptivity, ε). The presence of multiple halogens on the pyrimidine ring is expected to cause a bathochromic shift relative to the unsubstituted pyrimidine.
| Electronic Transition | Expected λmax Range (nm) | Description |
|---|---|---|
| π → π | 250 - 280 | High-intensity absorption characteristic of the aromatic system. |
| n → π | 300 - 330 | Low-intensity absorption involving nitrogen lone-pair electrons. |
Chromatographic Techniques for Separation and Analysis
Chromatographic techniques are fundamental for separating this compound from impurities, reaction byproducts, or other components in a mixture, as well as for quantification.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds. For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is highly suitable. sielc.comgoogle.com
In a typical RP-HPLC setup, a non-polar stationary phase (e.g., a C18-bonded silica (B1680970) column) is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. A mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is commonly employed. The composition can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. Detection is typically performed with a UV detector set to a wavelength at which the compound exhibits strong absorbance, as determined by its UV-Vis spectrum.
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Water or Methanol / Water mixture |
| Elution Mode | Isocratic or Gradient |
| Detector | UV-Vis Detector (set at a λmax, e.g., ~260 nm) |
| Flow Rate | 1.0 mL/min |
Gas Chromatography (GC), as a standalone technique, is excellent for the routine analysis and purity assessment of this compound, owing to its volatility. The principles of separation are the same as in GC-MS.
A capillary column with a non-polar or mid-polarity stationary phase (e.g., 5% phenyl polysiloxane) is typically used. A programmed temperature gradient is often applied, where the column temperature is gradually increased to ensure the efficient elution of the analyte and separation from any less volatile impurities.
Various detectors can be used with GC. While a Flame Ionization Detector (FID) offers general-purpose utility, an Electron Capture Detector (ECD) is particularly well-suited for analyzing halogenated compounds. The ECD is extremely sensitive to electronegative functional groups, such as chlorine and iodine, allowing for the detection of this compound at very low concentrations. researchgate.net
| Parameter | Typical Condition |
|---|---|
| Column | Capillary, 5% Phenyl Polysiloxane (e.g., 30 m x 0.25 mm) |
| Carrier Gas | Helium or Nitrogen |
| Temperature Program | e.g., Initial 100°C, ramp to 250°C at 10°C/min |
| Detector | Electron Capture Detector (ECD) or Flame Ionization Detector (FID) |
| Injection Mode | Split/Splitless |
Computational Chemistry and Theoretical Studies on 2,4 Dichloro 6 Iodopyrimidine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and properties of molecules. nih.gov This method is particularly useful for analyzing substituted pyrimidines, providing accurate predictions of molecular geometries, vibrational frequencies, and electronic properties. researchgate.net For 2,4-dichloro-6-iodopyrimidine, DFT calculations are instrumental in elucidating the fundamental characteristics that govern its reactivity.
The reactivity of an electrophilic molecule like this compound in nucleophilic aromatic substitution (SNAr) reactions is largely governed by its frontier molecular orbitals, specifically the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.com According to Frontier Molecular Orbital (FMO) theory, a nucleophilic attack involves the transfer of electrons from the Highest Occupied Molecular Orbital (HOMO) of the nucleophile to the LUMO of the electrophile. wuxibiology.com
The distribution and energy of the LUMO are critical in determining the site of nucleophilic attack. For 2,4-dichloropyrimidine (B19661) derivatives, the LUMO lobes are typically located on the carbon atoms of the pyrimidine (B1678525) ring. In the parent 2,4-dichloropyrimidine, the LUMO is predominantly distributed at the C-4 position, which explains the common experimental observation of preferential substitution at this site. wuxiapptec.com
However, the presence of a substituent at the C-6 position significantly alters the electronic landscape. The iodine atom at C-6 in this compound influences the distribution of the LUMO. While halogens are inductively electron-withdrawing, iodine is the least electronegative and most polarizable of the common halogens, allowing for potential resonance effects. DFT calculations are required to precisely determine the size of the LUMO lobes at the C-2 and C-4 positions. Studies on analogous compounds with electron-donating groups at C-6 have shown that the LUMO lobes at C-2 and C-4 can become similar in size, which can lead to a mixture of products or even a reversal of selectivity toward the C-2 position. wuxiapptec.com
In some cases, the energy gap between the LUMO and the next lowest unoccupied molecular orbital (LUMO+1) can be small. When this occurs, the LUMO+1 orbital may also play a role in the reaction, and its orbital distribution must also be considered for an accurate prediction of reactivity. wuxiapptec.com
| Orbital | Description | Role in Chemical Reactions |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. | Acts as the electron donor in reactions (e.g., in a nucleophile). |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy molecular orbital that is empty of electrons. | Acts as the electron acceptor in reactions (e.g., in an electrophile). Site of nucleophilic attack is predicted by LUMO lobe distribution. wuxiapptec.com |
| LUMO+1 (Second Lowest Unoccupied Molecular Orbital) | The unoccupied orbital next in energy above the LUMO. | Can influence reactivity if its energy is close to the LUMO energy. wuxiapptec.com |
The primary application of electronic structure analysis for this compound is the prediction of regioselectivity in SNAr reactions. The key question is whether an incoming nucleophile will preferentially attack the C-2 or C-4 position, displacing one of the chlorine atoms.
As a first approximation, the site with the larger and more accessible LUMO lobe is predicted to be the more reactive center. wuxibiology.com For the unsubstituted 2,4-dichloropyrimidine, this is the C-4 position. wuxiapptec.com For the 6-iodo substituted derivative, the iodine's electronic influence is critical. A comprehensive DFT calculation would map the LUMO and LUMO energy levels to visualize the most electrophilic sites. The relative sizes of the LUMO lobes on C-2 and C-4 would provide a direct prediction of the kinetic product of a nucleophilic attack.
However, FMO theory has its limitations. When the LUMO lobes at competing sites are of similar size, or when steric hindrance becomes a significant factor, a simple orbital analysis may be insufficient. In such cases, a more detailed analysis of the reaction mechanism is necessary. wuxiapptec.com
Reaction Pathway Modeling and Transition State Analysis
To gain a more definitive understanding of reactivity and regioselectivity, computational chemists model the entire reaction pathway. This involves calculating the potential energy surface for the nucleophilic attack at both the C-2 and C-4 positions. The process identifies all relevant stationary points, including reactants, intermediates, transition states, and products. wuxiapptec.com
In an SNAr reaction, the reaction proceeds through a high-energy intermediate known as a Meisenheimer complex. The transition state (TS) is the energy maximum on the path leading to this intermediate. By comparing the activation energies (the energy difference between the reactants and the transition state) for the two possible pathways (attack at C-2 vs. C-4), the favored reaction can be determined. The pathway with the lower activation energy will be kinetically favored and proceed at a faster rate. wuxiapptec.comwuxiapptec.com
DFT calculations are used to optimize the geometry of the transition states for both pathways. A key validation step is a frequency calculation on the optimized TS geometry; a true transition state will possess exactly one imaginary frequency, which corresponds to the atomic motion along the reaction coordinate. wuxiapptec.com For substituted 2,4-dichloropyrimidines, studies have shown that this method can successfully predict the regiochemical outcome by comparing the calculated energy barriers, even in cases where simple LUMO analysis is ambiguous. wuxiapptec.com This approach would provide a definitive prediction for the reactivity of this compound.
| Method | Principle | Application to this compound | Limitations |
|---|---|---|---|
| LUMO Analysis | The site of the largest LUMO lobe is the most electrophilic and kinetically favored for nucleophilic attack. wuxibiology.com | Provides a rapid, qualitative prediction of whether C-2 or C-4 is more reactive based on the iodine's electronic effect. | Can be ambiguous if LUMO lobes are similarly sized or if sterics dominate. wuxiapptec.com |
| Transition State Analysis | The reaction pathway with the lowest activation energy (transition state energy) is kinetically preferred. wuxiapptec.com | Provides a quantitative, more reliable prediction by comparing the energy barriers for attack at C-2 and C-4. | More computationally expensive than simple LUMO analysis. |
Spectroscopic Property Prediction and Validation
Computational methods are highly effective at predicting spectroscopic properties, which can be used to confirm the structure of synthesized compounds and validate experimental data. DFT and its time-dependent extension, TD-DFT, can calculate a range of spectra for this compound.
Vibrational Spectroscopy (FT-IR and FT-Raman): DFT calculations can predict the harmonic vibrational frequencies of a molecule. These theoretical frequencies are often systematically scaled to correct for approximations in the method and anharmonicity, resulting in excellent agreement with experimental FT-IR and FT-Raman spectra. This allows for confident assignment of the observed vibrational bands to specific molecular motions. researchgate.netnih.gov
UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic absorption spectra of molecules. The method yields information on absorption wavelengths (λmax), excitation energies, and oscillator strengths, which correspond to the position, energy, and intensity of peaks in an experimental UV-Vis spectrum. nih.gov
X-ray Photoelectron Spectroscopy (XPS): DFT has been successfully used to predict the core-level binding energies of atoms in halogenated pyrimidines. sci-hub.se Calculations of the C(1s) and N(1s) binding energies for this compound could be compared with experimental XPS data to confirm the electronic environment of each atom in the molecule. sci-hub.se
The strong correlation typically observed between calculated and experimental spectra provides a powerful tool for structural verification and demonstrates the accuracy of the computational models used.
Quantitative Structure-Activity Relationships (QSAR) for Synthetic Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of compounds with a specific property, such as biological activity or, in a synthetic context, a reaction outcome. nih.gov While often used in drug discovery, QSAR principles can be adapted to guide synthetic design. researchpublish.comtandfonline.com
For synthetic applications involving this compound, a QSAR model could be developed to predict outcomes like reaction yield or regioselectivity. The process would involve:
Data Set Collection: Assembling a series of related reactions, for example, the reaction of this compound with a diverse set of nucleophiles or the Suzuki coupling with various boronic acids. nih.gov Experimental data on the yield or product ratio would be collected for each reaction.
Descriptor Calculation: For each reactant in the dataset, a wide range of molecular descriptors would be calculated using computational software. These descriptors quantify various constitutional, topological, electronic, and steric properties of the molecules. tandfonline.com
Model Generation: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning methods like Artificial Neural Networks (ANN), a mathematical model is built that finds the best correlation between the calculated descriptors and the experimental outcome. nih.gov
Validation and Prediction: The model is rigorously validated using statistical metrics (e.g., R², Q²) to ensure its predictive power. tandfonline.com Once validated, the QSAR model can be used to predict the outcome for new, unsynthesized reactants.
By using a QSAR model, a synthetic chemist could computationally screen a virtual library of potential reactants to identify those most likely to produce the desired product in high yield and with the correct regioselectivity, thereby optimizing reaction conditions and prioritizing experimental efforts. This makes QSAR a valuable tool for efficient and targeted synthetic design.
Future Directions and Emerging Research Avenues for 2,4 Dichloro 6 Iodopyrimidine Chemistry
Development of Novel and More Efficient Synthetic Strategies
While 2,4-dichloro-6-iodopyrimidine is a known compound, future research will likely focus on creating more sustainable, cost-effective, and high-yielding synthetic routes. Current syntheses often begin with commercially available pyrimidine (B1678525) precursors, but advancements could stem from novel cyclization strategies or more direct C-H functionalization of simpler pyrimidine cores.
Key areas for development include:
Green Chemistry Approaches: Implementing principles of green chemistry by utilizing safer solvents, reducing the use of hazardous reagents, and developing catalytic methods that minimize stoichiometric waste.
Scalability: Developing robust procedures that can be safely and efficiently scaled up from laboratory quantities to industrial production levels, which is crucial for its application in pharmaceutical manufacturing. mdpi.com
Exploration of Undiscovered Reactivity Modes
The established reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. The iodine atom is typically the most reactive site for cross-coupling, followed by the chlorine at the C4 position, and lastly the chlorine at the C2 position in SNAr reactions. nih.govresearchgate.net
Future explorations could uncover new reactivity patterns:
Selective C-Cl Bond Activation: While challenging, the selective activation of one C-Cl bond in the presence of the other and the C-I bond using specialized catalytic systems would open up new avenues for creating complex molecular architectures.
Metal-Free Coupling Reactions: Investigating novel metal-free coupling methodologies to functionalize the pyrimidine core, which could offer alternative reactivity and reduce concerns about trace metal contamination in pharmaceutical applications.
Photoredox Catalysis: Utilizing photoredox catalysis to engage the halogenated positions in radical-based transformations, potentially leading to the formation of bonds that are difficult to achieve through traditional two-electron pathways.
Integration into Flow Chemistry and Automated Synthesis
The transition from traditional batch synthesis to continuous flow processes offers significant advantages in terms of safety, efficiency, and scalability. mdpi.comresearchgate.net For a highly functionalized and reactive molecule like this compound, flow chemistry provides precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.net This enhanced control can minimize the formation of side products and improve the yields of desired isomers in sequential functionalization reactions.
Automated synthesis platforms, integrated with flow reactors, can accelerate the drug discovery process by rapidly generating libraries of pyrimidine derivatives for high-throughput screening. researchgate.netchemrxiv.org An automated system can systematically vary reactants and conditions to explore a wide chemical space around the this compound core, significantly speeding up the identification of lead compounds. chemrxiv.org
Table 1: Comparison of Batch vs. Flow Synthesis for a Hypothetical Suzuki Coupling with this compound
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Time | 2-12 hours | 5-30 minutes (residence time) |
| Temperature Control | Moderate (potential for hotspots) | Excellent (high surface-to-volume ratio) |
| Mixing | Variable (stirring dependent) | Highly efficient and reproducible |
| Safety | Higher risk with exotherms/pressure | Inherently safer (small reaction volume) |
| Scalability | Complex and non-linear | Straightforward (running longer/parallel) |
| Productivity | Limited by vessel size | High (continuous output) |
Applications in Emerging Fields of Chemical Science
While pyrimidines are well-established in medicinal chemistry as scaffolds for anticancer, antimicrobial, and antiviral agents, the unique substitution pattern of this compound makes it a candidate for novel applications in other advanced fields. nih.gov
Materials Science: Its rigid, electron-deficient aromatic core could be incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors. The halogen atoms provide convenient handles for tuning the electronic properties of the resulting materials through further functionalization.
Chemical Biology: The compound can be used to synthesize highly specific molecular probes or inhibitors for studying biological processes. The ability to sequentially add different functional groups allows for the precise placement of reporter tags, cross-linking agents, or pharmacophores.
Agrochemicals: The pyrimidine scaffold is present in various herbicides and fungicides. New derivatives of this compound could be explored for the development of next-generation crop protection agents with novel modes of action.
Design of Highly Selective Catalytic Systems for Functionalization
A major challenge in the chemistry of polyhalogenated heterocycles is achieving high regioselectivity in catalytic reactions. nih.gov The development of sophisticated catalyst systems is crucial for unlocking the full synthetic potential of this compound. Future research will focus on designing catalysts that can differentiate between the C4-Cl, C2-Cl, and C6-I positions.
This could involve:
Ligand Design: Creating phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands for palladium or nickel catalysts that can sterically or electronically favor oxidative addition into a specific C-X bond.
Directed Ortho-Metalation: Using directing groups to guide a catalyst to a specific position on the ring, allowing for selective C-H functionalization or overriding the inherent reactivity of the C-X bonds.
Dual-Catalysis: Employing multiple catalysts in one pot to perform tandem reactions where the product of one selective transformation becomes the substrate for a subsequent, different selective transformation.
Table 2: Hypothetical Catalytic Systems for Selective Functionalization
| Target Position | Reaction Type | Proposed Catalyst System | Rationale |
|---|---|---|---|
| C6-I | Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Standard, highly selective for C-I bond |
| C4-Cl | Buchwald-Hartwig Amination | Pd₂(dba)₃ with a sterically hindered phosphine ligand (e.g., XPhos) | Selective for the more electron-deficient C4 position after C6 functionalization |
| C2-Cl | Sonogashira Coupling | NiCl₂(dppp) / CuI | Nickel catalysts can show different selectivity profiles than palladium |
| C5-H | C-H Arylation | Pd(OAc)₂ with a specialized directing group ligand | Directed functionalization to avoid reaction at halogenated sites |
Advanced Computational Modeling for Predictive Synthesis
Computational chemistry offers powerful tools for predicting and understanding the reactivity of complex molecules. For this compound, methods like Density Functional Theory (DFT) can be employed to:
Predict Site Selectivity: Calculate the activation barriers for a catalyst to undergo oxidative addition at each of the three C-X bonds, thereby predicting the most likely site of reaction under given conditions.
Model Reaction Mechanisms: Elucidate the detailed mechanism of novel transformations, helping to optimize reaction conditions and catalyst design.
Virtual Screening: Design virtual libraries of derivatives and predict their electronic or biological properties, helping to prioritize synthetic targets for applications in materials science or drug discovery. nih.gov
By combining computational predictions with empirical experimentation, researchers can accelerate the discovery of new reactions and applications for this compound, moving towards a more predictive and efficient era of chemical synthesis.
Q & A
Basic: What are the recommended safety protocols for handling 2,4-Dichloro-6-iodopyrimidine in laboratory settings?
Answer:
When handling this compound, researchers must adhere to strict safety protocols:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use closed-front clothing and avoid exposed skin .
- Containment: Perform reactions in a fume hood or glovebox to minimize inhalation risks, especially when generating toxic intermediates (e.g., iodinated byproducts) .
- Waste Management: Segregate halogenated waste and dispose via certified hazardous waste facilities to prevent environmental contamination .
- Spill Response: Use inert adsorbents (e.g., vermiculite) for spills, followed by decontamination with sodium thiosulfate to neutralize reactive iodine species .
Basic: What synthetic routes are commonly employed for the preparation of this compound?
Answer:
The synthesis typically involves sequential halogenation of a pyrimidine core:
Nucleophilic Aromatic Substitution (SNAr): Start with 2,4-dichloropyrimidine. Introduce iodine at the 6-position using NaI or CuI catalysts in polar aprotic solvents (e.g., DMF) at 80–100°C .
Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) isolates the product. Monitor purity via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .
Key Considerations: Optimize reaction time (12–24 hr) to minimize di-iodination byproducts.
Advanced: How can density-functional theory (DFT) predict the reactivity and electronic properties of this compound?
Answer:
DFT studies (e.g., B3LYP/6-311+G(d,p)) provide insights into:
- Electrophilicity: Calculate local electrophilic Fukui indices to identify reactive sites (e.g., C4 for nucleophilic attack) .
- HOMO-LUMO Gaps: Predict charge-transfer behavior (e.g., ΔE ≈ 5.2 eV indicates moderate reactivity toward electron-rich nucleophiles) .
- Solvent Effects: Use polarizable continuum models (PCM) to simulate solvent interactions (e.g., DMSO stabilizes transition states in SNAr reactions) .
Validation: Compare computed IR spectra with experimental data to confirm accuracy (±5 cm⁻¹ tolerance) .
Advanced: How can contradictions in spectroscopic data during structural characterization be resolved?
Answer:
Contradictions arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Mitigation strategies:
- X-ray Crystallography: Use SHELX-97 for high-resolution structure determination. Refine anisotropic displacement parameters to resolve disorder in iodine positions .
- Multinuclear NMR: Combine ¹H, ¹³C, and ¹⁵N NMR (DMSO-d6) to detect tautomeric forms. For example, a downfield ¹³C signal at δ 160 ppm confirms C-I bonding .
- Mass Spectrometry: High-resolution ESI-MS (m/z 318.85 for [M+H]⁺) validates molecular weight and rules out impurities .
Basic: Which spectroscopic techniques confirm the purity and structure of this compound?
Answer:
- ¹H/¹³C NMR: Key signals include δ 8.7 ppm (C5-H, singlet) and δ 158 ppm (C6-I, quartet due to coupling with adjacent chlorines) .
- FT-IR: Peaks at 750 cm⁻¹ (C-Cl stretch) and 560 cm⁻¹ (C-I stretch) confirm halogenation .
- Elemental Analysis: Match experimental C (22.6%), H (0.9%), N (8.8%) with theoretical values (±0.3% tolerance) .
Advanced: How can reaction mechanisms involving this compound be elucidated?
Answer:
Combine computational and experimental methods:
- DFT Transition State Analysis: Locate SNAr transition states using QST3 searches. Activation energies (ΔG‡ ≈ 25 kcal/mol) correlate with experimental kinetics .
- Isotopic Labeling: Use ¹⁸O-labeled water in hydrolysis studies to track oxygen incorporation (GC-MS detects ¹⁸O in byproducts) .
- Kinetic Profiling: Monitor reaction progress via in-situ Raman spectroscopy (e.g., iodine peak at 180 cm⁻¹ decreases over time) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
